molecular formula C17H18BrN3O2S2 B2580222 2-bromo-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 2034324-79-1

2-bromo-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2580222
CAS No.: 2034324-79-1
M. Wt: 440.37
InChI Key: FYUZNJWXQYQLQN-UHFFFAOYSA-N
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Description

2-bromo-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H18BrN3O2S2 and its molecular weight is 440.37. The purity is usually 95%.
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Biological Activity

2-Bromo-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a complex organic compound with potential pharmacological applications. Its unique structure, characterized by a sulfonamide group, a bromine atom, and a pyrazole moiety with a thiophene ring, suggests diverse biological activities. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure

The molecular formula for this compound is C17H18BrN3O2SC_{17}H_{18}BrN_{3}O_{2}S, with a molecular weight of 440.37 g/mol. The structure includes multiple functional groups that contribute to its reactivity and biological activity.

Property Value
Molecular FormulaC17H18BrN3O2S
Molecular Weight440.37 g/mol
CAS Number2034324-79-1

Biological Activity Overview

Research indicates that compounds containing sulfonamide and pyrazole moieties often exhibit significant biological activities, including:

  • Anticancer Activity : Several studies have highlighted the anticancer potential of similar compounds, particularly against various cancer cell lines.
  • Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory effects, often evaluated through inhibition assays against cyclooxygenase enzymes (COX).
  • Antimicrobial Effects : The presence of thiophene and sulfonamide groups may enhance antimicrobial properties against bacteria and fungi.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of pyrazole derivatives. The results indicated that compounds with similar structures to this compound demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 10 to 50 µM in some cases .

Anti-inflammatory Properties

Another research article focused on the anti-inflammatory activity of related pyrazole compounds. The study found that certain derivatives exhibited selective inhibition of COX enzymes, with some compounds showing better efficacy than traditional NSAIDs like celecoxib. For example, one derivative showed an edema inhibition percentage of 71% compared to celecoxib's 22% .

Antimicrobial Activity

Research has also explored the antimicrobial properties of sulfonamide-containing compounds. A study indicated that related structures exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to interference with bacterial folate synthesis pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in inflammation and cancer progression.
  • Receptor Binding : The compound may interact with specific receptors or proteins in cells, leading to altered signaling pathways.
  • Cell Cycle Arrest : Some pyrazole derivatives have demonstrated the ability to induce cell cycle arrest in cancer cells.

Properties

IUPAC Name

2-bromo-N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O2S2/c1-12-17(15-7-5-11-24-15)13(2)21(20-12)10-9-19-25(22,23)16-8-4-3-6-14(16)18/h3-8,11,19H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUZNJWXQYQLQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=CC=C2Br)C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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